2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile
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Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4BrF4N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile derivative. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H4BrF4N |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4N/c10-7-4-6(9(12,13)14)8(11)3-5(7)1-2-15/h3-4H,1H2 |
InChI Key |
JOXPGXFHQGKAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC#N |
Origin of Product |
United States |
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